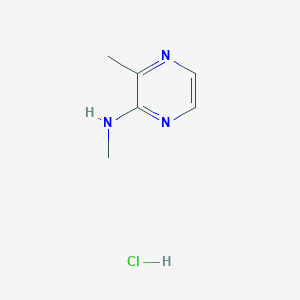

N,3-dimethylpyrazin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,3-dimethylpyrazin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N,3-dimethylpyrazin-2-amine hydrochloride typically involves the reaction of 2-chloropyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N,3-dimethylpyrazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N,3-dimethylpyrazin-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

Industry: This compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N,3-dimethylpyrazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N,3-dimethylpyrazin-2-amine hydrochloride can be compared with other similar compounds, such as:

2-methylpyrazine: A simpler derivative of pyrazine with one methyl group.

3,5-dimethylpyrazine: Another pyrazine derivative with two methyl groups at different positions.

2,3-dimethylpyrazine: A pyrazine derivative with two methyl groups adjacent to each other.

This compound is unique due to the presence of both a dimethylamino group and a hydrochloride salt, which can influence its chemical reactivity and biological activity .

Biologische Aktivität

N,3-Dimethylpyrazin-2-amine hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrazine, characterized by the presence of two methyl groups at the 3 and N positions of the pyrazine ring. This structural configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that pyrazine derivatives exhibit notable antimicrobial activities. A study highlighted that various alkylpyrazines, including those similar to N,3-dimethylpyrazin-2-amine, can inhibit the growth of several pathogenic microorganisms. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,3-Dimethylpyrazin-2-amine | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) observed for this compound against various pathogens. These results suggest that the compound has potential as a natural antimicrobial agent.

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

A comparative study demonstrated that this compound exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| N,3-Dimethylpyrazin-2-amine | 85% | 25 |

| Ascorbic Acid | 90% | 20 |

The data indicates that while ascorbic acid remains slightly more effective, this compound shows promising antioxidant capabilities.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of pyrazines allows them to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Compounds like N,3-dimethylpyrazin-2-amine can inhibit key enzymes in microbial metabolism, such as those involved in nucleic acid synthesis.

- Radical Scavenging : The presence of amine groups in the structure contributes to its ability to donate electrons and neutralize free radicals.

Study on Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial colony counts when treated with varying concentrations of the compound over a 24-hour period.

Figure 1: Bacterial Growth Inhibition

Bacterial Growth Inhibition

This figure illustrates the concentration-dependent inhibition of bacterial growth by this compound.

Study on Food Preservation

Another study explored the use of this compound as a natural preservative in food products. The compound was added to meat samples and evaluated for its effectiveness in inhibiting spoilage microorganisms over time. Results indicated that treated samples had significantly lower microbial counts compared to untreated controls.

Eigenschaften

IUPAC Name |

N,3-dimethylpyrazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-6(7-2)9-4-3-8-5;/h3-4H,1-2H3,(H,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVJWAFJLWJJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.